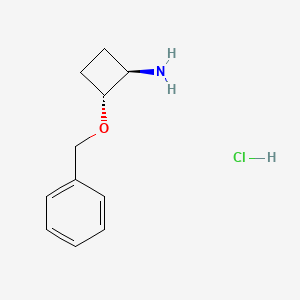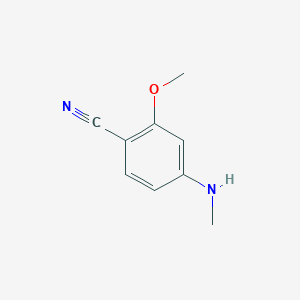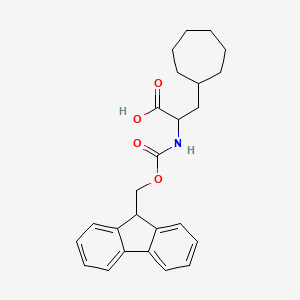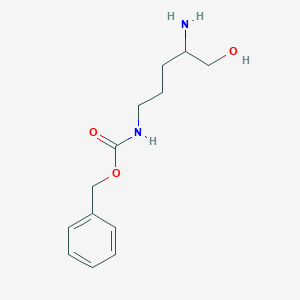
H-Arg(NO2)-Obzl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO2)-Obzl.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by the introduction of the nitro group and the benzyl ester group. One common method involves the use of Nα-Boc-L-arginine, which is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group. The nitro group is then introduced using a nitration reaction, and the benzyl ester is formed through esterification. The final product is obtained by deprotecting the Boc group and converting the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
H-Arg(NO2)-Obzl.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acid derivatives.
Substitution: Formation of substituted arginine derivatives.
科学研究应用
H-Arg(NO2)-Obzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用机制
H-Arg(NO2)-Obzl.HCl exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of this compound include the active site of NOS, where it binds and prevents the conversion of L-arginine to NO .
相似化合物的比较
Similar Compounds
H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with a methyl ester group instead of a benzyl ester group.
H-Arg(NO2)-OH: A simpler derivative with only the nitro group attached to arginine.
H-Arg(NO2)-PNA: A derivative with a p-nitroaniline group attached to arginine.
Uniqueness
H-Arg(NO2)-Obzl.HCl is unique due to its specific combination of a nitro group and a benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of NOS and provides a useful tool for studying NO-related pathways and mechanisms .
属性
分子式 |
C13H20ClN5O4 |
|---|---|
分子量 |
345.78 g/mol |
IUPAC 名称 |
benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |
InChI 键 |
HTVMJKKRASKXRT-MERQFXBCSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)

![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)

![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)



